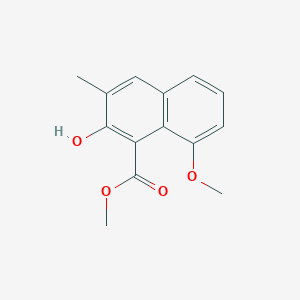
Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate is an organic compound with the molecular formula C14H14O4. It is a derivative of naphthalene, characterized by the presence of hydroxyl, methoxy, and methyl groups attached to the naphthalene ring. This compound is known for its applications in various scientific research fields due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate can be synthesized through the esterification of 2-hydroxy-8-methoxy-3-methyl-1-naphthoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of the reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then purified through distillation or crystallization techniques to achieve the desired purity .
化学反応の分析
Types of Reactions
Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-8-methoxy-3-methyl-1-naphthaldehyde.
Reduction: Formation of 2-hydroxy-8-methoxy-3-methyl-1-naphthyl alcohol.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.
科学的研究の応用
Scientific Research Applications
Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate has diverse applications across various scientific disciplines:
Chemistry
- Synthesis of Complex Organic Molecules : It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its functional groups allow for multiple chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution.
Biology
- Biological Activities : The compound has been investigated for its potential antimicrobial and anti-inflammatory properties. Studies suggest that it may interact with specific molecular targets, modulating biochemical pathways relevant to these activities.
Medicine
- Therapeutic Potential : Research is ongoing to explore its efficacy in drug development, particularly in formulating compounds that can target specific diseases or conditions due to its favorable binding characteristics with biological receptors.
Industry
- Production of Dyes and Pigments : this compound is utilized in the manufacturing of dyes and pigments, leveraging its chromophoric properties to produce vibrant colors in various applications.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against a range of bacterial strains. The results indicated significant inhibition zones compared to control substances, suggesting its potential as a natural antimicrobial agent .
Case Study 2: Anti-inflammatory Effects
Research focused on the anti-inflammatory effects of this compound demonstrated that it could reduce inflammation markers in vitro. The mechanism was linked to its ability to inhibit specific pathways involved in the inflammatory response, making it a candidate for further therapeutic exploration .
Case Study 3: Synthesis of Naphthalene Derivatives
In synthetic chemistry, this compound has been utilized as a precursor for various naphthalene derivatives. A notable synthesis involved using this compound as a starting material for creating complex polycyclic structures that exhibit unique electronic properties .
作用機序
The mechanism of action of methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding affinity to enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
類似化合物との比較
Similar Compounds
- Methyl 1-hydroxy-2-naphthoate
- Methyl 2-methoxy-1-naphthoate
- Methyl 3-hydroxy-2-naphthoate
Uniqueness
Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methoxy, and methyl groups on the naphthalene ring differentiates it from other similar compounds, making it a valuable compound for various applications .
特性
IUPAC Name |
methyl 2-hydroxy-8-methoxy-3-methylnaphthalene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-8-7-9-5-4-6-10(17-2)11(9)12(13(8)15)14(16)18-3/h4-7,15H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDVHZRVULPCFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)OC)C(=C1O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













